[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone
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Overview
Description
[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE: is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of [4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves multiple steps. One common synthetic route includes the reaction of 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole with a piperazine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, [4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
- 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide
- 1- [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol
These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C17H22ClF3N6O |
---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
[4-chloro-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H22ClF3N6O/c1-10-12(11(2)24(3)22-10)9-26-5-7-27(8-6-26)16(28)14-13(18)15(17(19,20)21)25(4)23-14/h5-9H2,1-4H3 |
InChI Key |
KRZYGIZUHXUOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)C(=O)C3=NN(C(=C3Cl)C(F)(F)F)C |
Origin of Product |
United States |
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